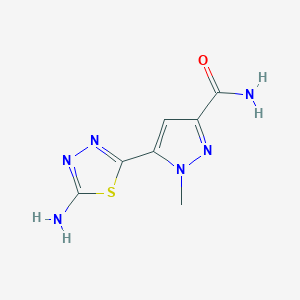

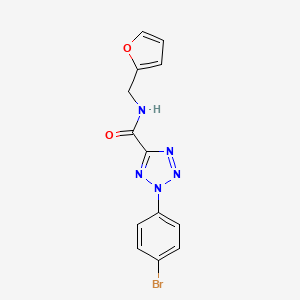

![molecular formula C8H10Cl2N2O2 B2878057 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride CAS No. 2416234-37-0](/img/structure/B2878057.png)

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the CAS Number: 147740-02-1 . It has a molecular weight of 193.08 and its IUPAC name is 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride is a compound involved in various synthetic pathways and has shown potential in the development of pharmaceuticals. For instance, the synthesis of pyrrolopyridine analogs, including similar compounds, demonstrates the flexibility of this core structure in generating derivatives with potential antibacterial activity. The ability to modify this scaffold allows for the exploration of various biological activities, including the development of compounds with improved pharmacological profiles (Toja et al., 1986).

Another study focused on the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, showcasing the compound's versatility in chemical reactions and potential for creating diverse molecular architectures. This work highlights the compound's role in synthetic organic chemistry, enabling the formation of complex structures that could be foundational for new therapeutic agents (Goto et al., 1991).

Applications in Pharmaceutical Research

This compound and its derivatives are primarily utilized in pharmaceutical research, where they serve as key intermediates in the synthesis of various drug candidates. For example, the synthesis of pyrrolopyridine derivatives from this compound has been explored for their potential anti-inflammatory and analgesic activities, suggesting a promising avenue for the development of new medications in these therapeutic areas (Muchowski et al., 1985).

Moreover, the compound's use in creating polycyclic structures, such as tetrahydroquinolines, underscores its significance in medicinal chemistry, providing a foundation for the discovery of novel compounds with unique biological activities. This research indicates the compound's potential in contributing to the development of new therapeutic agents, particularly in areas where there is a significant need for novel treatments (Yehia et al., 2002).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mecanismo De Acción

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride, also known as EN300-26667409, is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in several physiological functions, including neuronal signaling and regulation of heart rate.

Mode of Action

EN300-26667409 acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.2ClH/c11-8(12)5-1-2-10-7-4-9-3-6(5)7;;/h1-2,9H,3-4H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYBVGXTUPMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2CN1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

![2-Ethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B2877982.png)

![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)